N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions to industrial scales.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For instance, it could inhibit a particular enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
- N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
- N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide
Uniqueness
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its electronic properties and reactivity. This fluorine substitution can enhance the compound’s stability and its interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-2-4-13-15(11-6-8-12(18)9-7-11)19-17(23-13)20-16(21)14-5-3-10-22-14/h3,5-10H,2,4H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSYARKUETXEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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